2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is an organic compound that belongs to the class of oxadiazoles and pyridines This compound is characterized by the presence of a chlorinated nitrophenyl group attached to an oxadiazole ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting with the preparation of the chlorinated nitrophenyl precursor. One common method involves the nitration of 2-chloropyridine to obtain 2-chloro-5-nitropyridine. This intermediate is then subjected to cyclization with appropriate reagents to form the oxadiazole ring. The final step involves coupling the oxadiazole ring with a pyridine moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common industrial methods may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions[][4].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include further oxidized derivatives of the nitrophenyl group.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-nitrophenyl)pyridine
- 4-Chloro-3-(pyridin-2-yl)nitrobenzene
- 2-(2-Chloro-5-nitrophenyl)pyridine hydrochloride
Uniqueness
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both an oxadiazole ring and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-5-4-8(18(19)20)7-9(10)13-16-12(17-21-13)11-3-1-2-6-15-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDATFBTRCTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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